

800CW Maleimide: A Technical Guide to Solubility, Stability, and Application

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Compound of Interest

Compound Name: 800CW maleimide

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Introduction

IRDye® **800CW Maleimide** is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, enabling the covalent labeling of molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides. Its application in various fields, including in vivo imaging, western blotting, and flow cytometry, is driven by its favorable spectral properties in the NIR window, which minimizes tissue autofluorescence and allows for deep tissue penetration. This technical guide provides an in-depth overview of the core physicochemical properties of **800CW maleimide**—solubility and stability—which are critical for its effective use in bioconjugation and subsequent applications. Detailed experimental protocols and visualizations are provided to assist researchers in optimizing their experimental workflows.

Physicochemical Properties of 800CW Maleimide

The performance of **800CW maleimide** in labeling reactions and the stability of the resulting conjugate are highly dependent on its solubility and the stability of the maleimide group and the formed thioether bond.

Solubility

The unique structure of 800CW, which includes four sulfonate groups, renders it highly water-soluble and less prone to aggregation in aqueous solutions[1]. While precise quantitative solubility values in various solvents are not extensively published, practical guidance for its dissolution is well-established.

Table 1: Solubility and Recommended Solvents for **800CW Maleimide**

Solvent	Recommended Concentration	Notes
Dimethyl Sulfoxide (DMSO)	10 - 20 mg/mL	Preferred for preparing concentrated stock solutions. Anhydrous DMSO is recommended to prevent hydrolysis of the maleimide group.[2][3]
Water	~10 mM (~11.9 mg/mL)	Due to its high water solubility, it can be reconstituted directly in aqueous buffers for immediate use.[1][4] Solutions in aqueous buffers should be used fresh and are generally not recommended for long-term storage.
Dimethylformamide (DMF)	Not explicitly specified, but used for other cyanine maleimides.	An alternative polar organic solvent for creating stock solutions. Fresh, anhydrous DMF is recommended.

Note: The choice of solvent can be dependent on the stability of the target molecule to be labeled. For proteins sensitive to organic solvents, reconstitution in an aqueous buffer immediately before use is advisable.

Stability

The stability of **800CW maleimide** encompasses the integrity of the maleimide ring prior to conjugation and the stability of the resulting succinimidyl thioether bond post-conjugation.

1.2.1. Pre-Conjugation Stability (Maleimide Moiety)

The maleimide group is susceptible to hydrolysis, particularly at alkaline pH, which results in the opening of the maleimide ring and renders it unreactive towards thiols.

Table 2: Factors Affecting Pre-Conjugation Stability of Maleimides

Factor	Effect on Stability	Recommendations
pH	Hydrolysis rate increases with increasing pH. Maleimides are most stable at pH 6.5-7.5. Reactions above pH 8.0 should be avoided as they can also lead to reactions with unprotonated amines.	Perform labeling reactions in buffers with a pH range of 6.5-7.5.
Temperature	Higher temperatures accelerate hydrolysis.	Labeling is typically performed at room temperature or 4°C for sensitive proteins.
Solvent	Anhydrous organic solvents like DMSO and DMF provide good stability for storage of stock solutions. Aqueous solutions are prone to hydrolysis and should be used fresh.	Store stock solutions in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles.
Storage	Undissolved dye is stable for up to 3 years at -20°C. Stock solutions in DMSO are stable for up to two weeks at -20°C when protected from light and moisture.	Aliquot stock solutions to minimize freeze-thaw cycles and protect from light.

1.2.2. Post-Conjugation Stability (Thioether Bond)

The succinimidyl thioether bond formed upon reaction of the maleimide with a thiol group can undergo two primary degradation pathways: retro-Michael reaction and hydrolysis of the succinimide ring.

- **Retro-Michael Reaction:** This is a thiol-exchange reaction where the thioether bond is cleaved in the presence of other thiols, such as glutathione or albumin in vivo. This can lead to deconjugation of the dye from the target molecule.
- **Succinimide Ring Hydrolysis:** The succinimide ring of the conjugate can be hydrolyzed to form a succinamic acid. This ring-opened form is significantly more stable and resistant to the retro-Michael reaction.

Table 3: Stability of the Maleimide-Thiol Conjugate

Factor	Effect on Stability	Notes
pH	Hydrolysis of the succinimide ring is pH-dependent and is generally faster at higher pH.	Intentional hydrolysis by incubation at a slightly alkaline pH (e.g., pH 8.5-9.2) can be used to stabilize the conjugate.
Thiol Concentration	High concentrations of endogenous thiols (e.g., glutathione in vivo) can promote the retro-Michael reaction.	The rate of this reaction is dependent on the specific chemical environment of the thioether bond.
N-substituent of Maleimide	Electron-withdrawing groups on the nitrogen of the maleimide can accelerate the rate of succinimide ring hydrolysis, leading to a more stable final product.	This principle is utilized in "next-generation" maleimides designed for enhanced stability.

Experimental Protocols

Protocol for Determining Aqueous Solubility of 800CW Maleimide

This protocol provides a general method for estimating the aqueous solubility of **800CW maleimide**.

Materials:

- **800CW Maleimide** powder
- Phosphate-buffered saline (PBS), pH 7.4
- Vortex mixer
- Microcentrifuge
- UV-Vis Spectrophotometer
- Cuvettes

Methodology:

- Prepare a series of concentrations of **800CW maleimide** in PBS. Start with a concentration of approximately 20 mg/mL and perform serial dilutions.
- For each concentration, add the corresponding amount of PBS to a pre-weighed amount of **800CW maleimide** powder in a microcentrifuge tube.
- Vortex the tube vigorously for 2 minutes.
- If the powder has not completely dissolved, sonicate the tube in a water bath for 5-10 minutes.
- Visually inspect the solution for any undissolved particles.
- If undissolved particles are present, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the insoluble material.

- Carefully collect the supernatant and measure its absorbance at the maximum absorption wavelength of 800CW in PBS (~774 nm).
- Calculate the concentration of the dissolved dye using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient in PBS ($240,000 \text{ M}^{-1}\text{cm}^{-1}$), c is the concentration, and l is the path length of the cuvette.
- The highest concentration at which no pellet is observed after centrifugation is an estimate of the kinetic solubility.

Protocol for Assessing the Hydrolytic Stability of 800CW Maleimide

This protocol allows for the monitoring of the hydrolysis of the maleimide ring over time at a specific pH.

Materials:

- **800CW Maleimide** stock solution in anhydrous DMSO
- Phosphate buffers at various pH values (e.g., 6.5, 7.4, 8.5)
- HPLC system with a C18 column and a UV-Vis detector
- Incubator or water bath at a controlled temperature (e.g., 37°C)

Methodology:

- Prepare solutions of **800CW maleimide** at a final concentration of approximately 50 μM in each of the different pH phosphate buffers.
- Incubate the solutions at 37°C.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
- Immediately analyze the aliquots by reverse-phase HPLC.
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A suitable gradient to separate the intact maleimide from its hydrolysis product (e.g., 5-95% B over 20 minutes).
- Detection: Monitor the absorbance at the λ_{max} of 800CW (~774 nm).
- The intact **800CW maleimide** and its ring-opened hydrolysis product will have different retention times.
- Quantify the peak area of the intact maleimide at each time point.
- Plot the percentage of intact maleimide remaining over time to determine the hydrolysis rate and half-life at each pH.

Protocol for Bioconjugation of a Thiol-Containing Protein with 800CW Maleimide

This protocol provides a general procedure for labeling a protein with **800CW maleimide**.

Materials:

- Thiol-containing protein (e.g., an antibody with reduced disulfides or engineered cysteines)
- **800CW Maleimide** stock solution in anhydrous DMSO
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
- Reducing agent (optional, e.g., TCEP or DTT)
- Purification column (e.g., size-exclusion chromatography or dialysis)

Methodology:

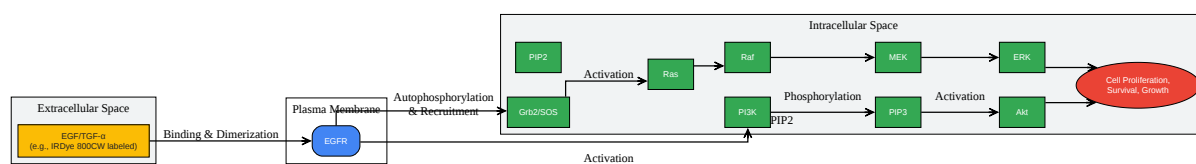
- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

- If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
- Remove the excess reducing agent using a desalting column immediately before adding the maleimide dye.
- Labeling Reaction:
 - Warm the **800CW maleimide** stock solution to room temperature.
 - Add a 10-20 fold molar excess of the **800CW maleimide** stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% to avoid protein denaturation.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Separate the labeled protein from unreacted dye and other reaction components using size-exclusion chromatography, dialysis, or a desalting spin column.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

Visualizations of Pathways and Workflows

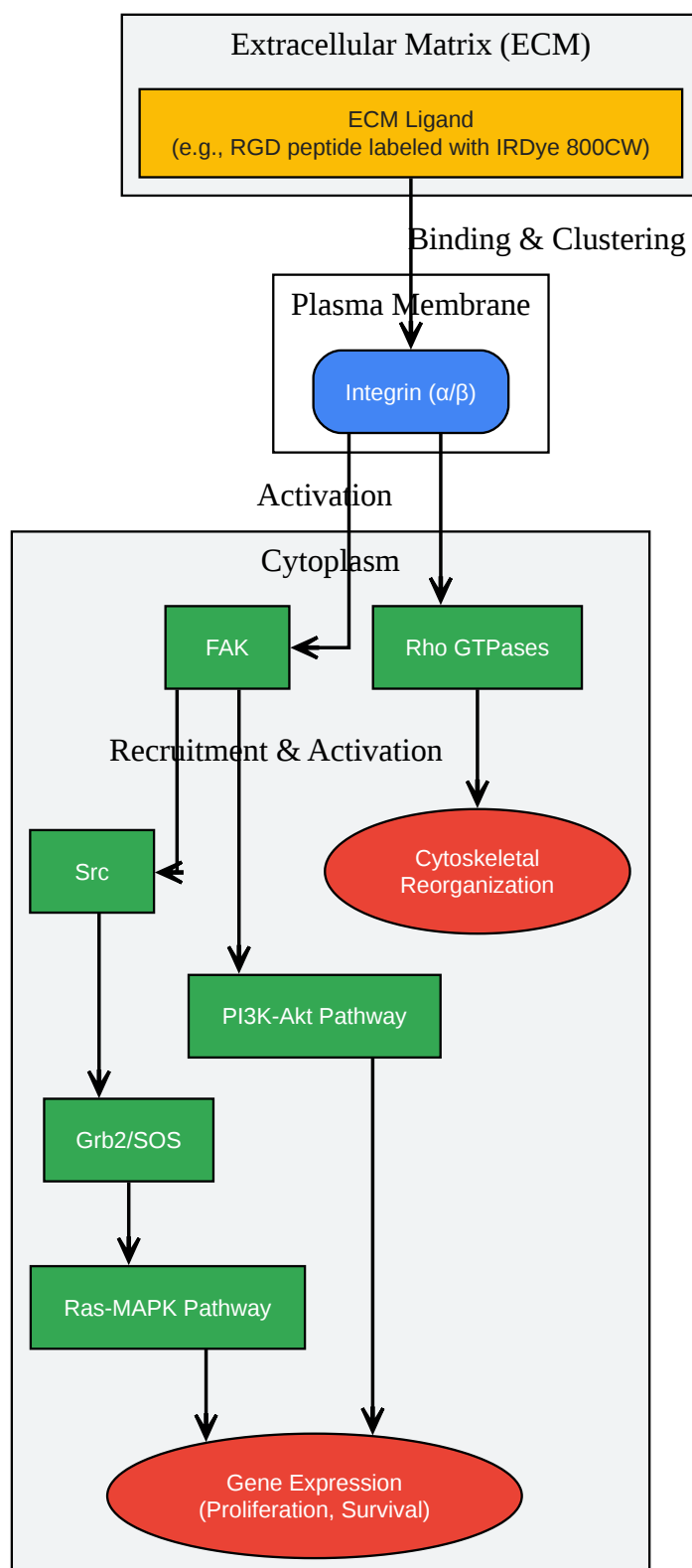
Signaling Pathways

IRDye 800CW-conjugated molecules are frequently used to track and visualize specific cellular targets and signaling pathways. Below are simplified diagrams of two common pathways where such probes are employed.



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Caption: Simplified EGFR signaling pathway initiated by ligand binding.

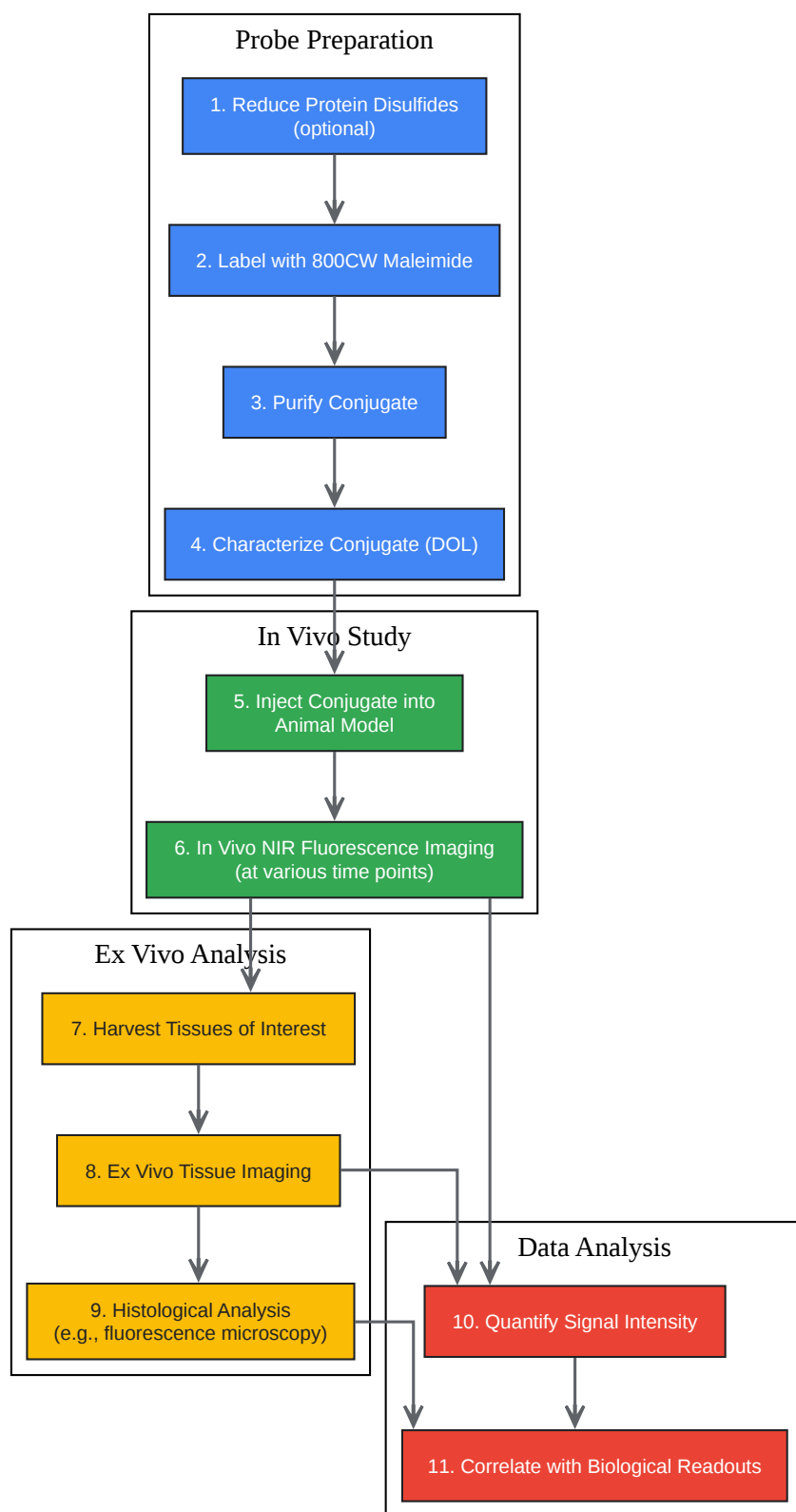


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Caption: Overview of integrin-mediated signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a protein labeled with **800CW maleimide**.



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Caption: General workflow for in vivo imaging with an 800CW-labeled probe.

Conclusion

A thorough understanding of the solubility and stability properties of **800CW maleimide** is paramount for its successful application in bioconjugation and subsequent bioanalytical and imaging studies. By following the guidelines and protocols outlined in this technical guide, researchers can optimize their labeling strategies, ensure the integrity of their fluorescent probes, and generate reliable and reproducible data. The provided visualizations of relevant signaling pathways and experimental workflows serve as a foundation for designing and implementing studies that leverage the unique capabilities of this powerful near-infrared dye.

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References

- 1. broadpharm.com [broadpharm.com]
- 2. IRDye® 800CW, Maleimide Supplier | CAS 1279564-25-8 | Tocris Bioscience [tocris.com]
- 3. IRDye® 800CW, Maleimide (CAS 1279564-25-8): R&D Systems [rndsystems.com]
- 4. licorbio.com [licorbio.com]
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